2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride
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Overview
Description
2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with amino and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride typically involves the introduction of amino and difluoro groups onto the phenylacetic acid backbone. One common method involves the reaction of 2,6-difluoroaniline with chloroacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2,4-difluorophenyl)acetic acid
- 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride
- 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride
Uniqueness
2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the amino and difluoro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8ClF2NO2 |
---|---|
Molecular Weight |
223.60 g/mol |
IUPAC Name |
2-(4-amino-2,6-difluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-6-1-4(11)2-7(10)5(6)3-8(12)13;/h1-2H,3,11H2,(H,12,13);1H |
InChI Key |
WYXHBPKLXPYCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)N.Cl |
Origin of Product |
United States |
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